molecular formula C16H21NO6 B014562 Dehydromonocrotaline CAS No. 23291-96-5

Dehydromonocrotaline

Cat. No.: B014562
CAS No.: 23291-96-5
M. Wt: 323.34 g/mol
InChI Key: ZONSVLURFASOJK-LLAGZRPASA-N
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Description

Dehydromonocrotaline is a metabolite of monocrotaline, a pyrrolizidine alkaloid found in plants of the Crotalaria genus. This compound is known for its toxic effects on humans and animals, primarily affecting the liver and lungs. This compound is formed through the dehydrogenation of monocrotaline and is highly reactive, capable of forming adducts with cellular macromolecules such as DNA and proteins .

Mechanism of Action

Target of Action:

DHM primarily targets DNA. Specifically, it alkylates guanines at the N7 position within DNA sequences, with a preference for 5′-GG and 5′-GA sequences . This alkylation process forms covalent bonds between DHM and guanine bases.

Mode of Action:

Upon binding to DNA, DHM generates piperidine- and heat-resistant multiple DNA crosslinks. These crosslinks are confirmed through electrophoresis and electron microscopy. The exact structure of the crosslinked DNA fragments remains to be fully elucidated, but it is proposed that DHM rapidly polymerizes into a structure capable of crosslinking several DNA fragments .

Result of Action:

DHM-induced DNA crosslinks and adducts can lead to:

Action Environment:

Environmental factors play a crucial role in DHM’s efficacy and stability:

Biochemical Analysis

Biochemical Properties

Dehydromonocrotaline interacts with various biomolecules, including enzymes, proteins, and DNA. It alkylates guanines at the N7 position of DNA with a preference for 5′-GG and 5′-GA sequences . This interaction is believed to play a significant role in its biochemical reactions.

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function by causing DNA crosslinking . This crosslinking has been suggested to play a role in its activity . It also generates piperidine- and heat-resistant multiple DNA crosslinks .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DNA. It alkylates guanines at the N7 position of DNA with a preference for 5′-GG and 5′-GA sequences . In addition, it generates piperidine- and heat-resistant multiple DNA crosslinks . This ability to form interstrand DNA-DNA crosslinks is considered a significant part of its mechanism of action .

Temporal Effects in Laboratory Settings

Its ability to generate heat-resistant multiple DNA crosslinks suggests that it may have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It is metabolized by hepatic cytochrome P450 enzymes to form pyrroles . This metabolic activation is considered crucial for its toxicity .

Preparation Methods

Dehydromonocrotaline can be synthesized from monocrotaline through chemical oxidation. One common method involves the use of o-chloranil as the oxidizing agent. The reaction is carried out in chloroform, and the resulting product is this compound . The reaction conditions typically involve shaking the solution vigorously for a short period before allowing phase separation to occur .

Properties

IUPAC Name

(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadeca-10(16),11-diene-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h4,6,9,11,20-21H,5,7-8H2,1-3H3/t9-,11+,15+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONSVLURFASOJK-LLAGZRPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC2CCN3C2=C(COC(=O)C(C1(C)O)(C)O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)O[C@@H]2CCN3C2=C(COC(=O)[C@]([C@]1(C)O)(C)O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177860
Record name Monocrotaline pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23291-96-5
Record name (3R,4R,5R,13aR)-4,5,8,12,13,13a-Hexahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23291-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monocrotaline pyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023291965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monocrotaline pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,8-DIDEHYDROMONOCROTALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HW8C6SVG7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydromonocrotaline
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Dehydromonocrotaline
Reactant of Route 5
Dehydromonocrotaline
Reactant of Route 6
Dehydromonocrotaline

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